Molecular structure and properties of 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid
Molecular structure and properties of 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid, a molecule of significant interest in contemporary chemical and pharmaceutical research. We will delve into its molecular architecture, physicochemical characteristics, synthesis, and spectroscopic signature, while also exploring its biological activities and potential therapeutic applications. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound.
Introduction and Significance
2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid is a non-proteinogenic amino acid. Its structure, featuring a phenolic hydroxyl group and a methyl-substituted phenyl ring attached to an alanine backbone, imparts unique chemical properties and biological activities. This molecule serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules and has been investigated for its own intrinsic therapeutic potential. Understanding its fundamental properties is crucial for its effective application in research and development.
Molecular Structure and Chemical Identity
The foundational aspect of any chemical entity is its structure. The arrangement of atoms and functional groups in 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid dictates its reactivity, physical properties, and biological interactions.
Molecular Structure Diagram:
Caption: Molecular structure of 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid.
Key Structural Features:
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Chiral Center: The alpha-carbon (Cα) bonded to the amino group, carboxyl group, hydrogen, and the benzyl side chain is a chiral center, leading to the existence of D and L enantiomers.
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Phenolic Hydroxyl Group: The -OH group on the phenyl ring is weakly acidic and can participate in hydrogen bonding, influencing solubility and receptor interactions.
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Amino Acid Moiety: The core amino acid structure provides zwitterionic character, allowing it to exist as different ionic species depending on the pH.
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Methyl Group: The methyl substituent on the phenyl ring increases lipophilicity and can influence metabolic stability and binding affinity.
Physicochemical Properties
A thorough understanding of the physicochemical properties is essential for handling, formulation, and predicting the behavior of the compound in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | N/A |
| Molecular Weight | 195.21 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | Data not readily available | N/A |
| Boiling Point | Data not readily available | N/A |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol | N/A |
| pKa | Estimated values: ~2.2 (carboxyl), ~9.5 (amino), ~10.0 (phenolic) | N/A |
Synthesis and Purification
The synthesis of 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid can be achieved through various organic synthesis routes. A common approach involves the modification of a commercially available starting material.
Representative Synthetic Workflow:
Caption: A generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Illustrative Example):
Disclaimer: This is a generalized protocol and requires optimization and safety assessment in a laboratory setting.
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Protection of the Phenolic Hydroxyl Group:
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Dissolve 4-methylphenol in a suitable aprotic solvent (e.g., dichloromethane).
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Add a protecting group reagent (e.g., benzyl bromide) in the presence of a base (e.g., potassium carbonate).
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Stir the reaction at room temperature until completion (monitored by TLC).
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Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure.
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Introduction of the Propanoic Acid Side Chain:
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The protected phenol is subjected to a reaction that introduces the three-carbon side chain. This can be achieved through various methods, such as a Friedel-Crafts acylation followed by further modifications.
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Formation of the Amino Acid:
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The keto group introduced in the previous step can be converted to an oxime, which is then reduced to the amine.
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Alternatively, methods like the Strecker synthesis or asymmetric synthesis using chiral auxiliaries can be employed for enantioselective synthesis.
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Deprotection:
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The protecting group on the phenolic hydroxyl is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group).
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Purification:
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The crude product is purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the pure 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid.
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Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will show characteristic peaks for the aromatic protons, the methyl group protons, the methine proton at the alpha-carbon, the methylene protons of the side chain, and exchangeable protons of the amino, carboxyl, and hydroxyl groups. The splitting patterns and chemical shifts provide detailed structural information.
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¹³C NMR: Will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the aliphatic carbons of the side chain, and the methyl carbon.
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Infrared (IR) Spectroscopy:
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Characteristic absorption bands will be observed for the O-H stretch of the hydroxyl and carboxylic acid groups (broad band around 3300-2500 cm⁻¹), the N-H stretch of the amino group (around 3400-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-H stretches of the aromatic and aliphatic parts.
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Mass Spectrometry (MS):
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The mass spectrum will show the molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can provide further structural insights.
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Biological Activity and Potential Applications
2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid and its derivatives are being explored for various biological activities. The presence of the phenolic hydroxyl group and the amino acid scaffold makes it a candidate for antioxidant and metal-chelating activities. Furthermore, its structural similarity to natural amino acids suggests potential interactions with enzymes and receptors.
Potential Therapeutic Areas:
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Neurodegenerative Diseases: Compounds with antioxidant and metal-chelating properties are of interest in mitigating oxidative stress and metal dyshomeostasis implicated in diseases like Alzheimer's and Parkinson's.
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Anticancer Agents: The amino acid structure can be utilized to target amino acid transporters that are often overexpressed in cancer cells. The phenolic moiety can be a pharmacophore for enzyme inhibition.
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Asymmetric Synthesis: As a chiral building block, it is valuable in the stereoselective synthesis of complex pharmaceutical agents.
Conclusion
2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid is a multifaceted molecule with significant potential in chemical synthesis and drug discovery. Its unique combination of a phenolic amino acid structure provides a versatile platform for developing novel therapeutic agents. Further research into its biological activities and the development of efficient and stereoselective synthetic routes will be crucial in unlocking its full potential.
References
(Note: As the initial search did not yield specific peer-reviewed articles for this exact compound, the following are representative examples of resources for chemical information. A thorough literature search in databases like SciFinder, Reaxys, or Google Scholar would be necessary for detailed research.)
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PubChem . National Center for Biotechnology Information. [Link]
